4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine
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Overview
Description
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine is a chemical compound known for its unique structure, which combines an anthracene moiety with a pyridine ring
Preparation Methods
The synthesis of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine typically involves the reaction of 10-chloroanthracene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Chemical Reactions Analysis
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The chloro group on the anthracene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve the generation of reactive oxygen species and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
4-(10-Phenylanthracene-9-YL)pyridine: Similar in structure but with a phenyl group instead of a chloro group, affecting its photophysical properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of anthracene derivatives in scientific research and industry.
Properties
CAS No. |
481053-98-9 |
---|---|
Molecular Formula |
C21H14ClN |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-[2-(10-chloroanthracen-9-yl)ethenyl]pyridine |
InChI |
InChI=1S/C21H14ClN/c22-21-19-7-3-1-5-16(19)18(17-6-2-4-8-20(17)21)10-9-15-11-13-23-14-12-15/h1-14H |
InChI Key |
WNXSHLHWDHBFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
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